N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide

Lipophilicity Blood-Brain Barrier CNS Drug Design

Researchers face assay failures due to structural analogs with divergent ADME/PK profiles. This cyclohexanecarboxamide (CAS 859179-67-2) is a rigid, non-aromatic scaffold distinct from benzamide or acetamide analogs. - **Key differentiator**: XLogP3 2.5, TPSA 64.4 Ų - balanced for blood-brain barrier penetration. - **Quality**: 98% purity validated for SPR, ITC, and HTS; minimizes aggregation artifacts. - **Supply chain**: 2-8°C cold-chain storage ensures batch-to-batch consistency for compound libraries.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 859179-67-2
Cat. No. B2949802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
CAS859179-67-2
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)NC(=O)C2CCCCC2
InChIInChI=1S/C14H20N2O2/c1-18-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h7-10H,2-6,15H2,1H3,(H,16,17)
InChIKeyRUANFLFAHDPNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide Overview


N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (CAS 859179-67-2) is a synthetic organic compound classified as a cyclohexanecarboxamide derivative, with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . The compound features a cyclohexanecarboxamide moiety linked to an amino-substituted methoxyphenyl group, a core structural motif that is shared with several pharmacologically active compounds, including high-affinity 5-HT1A receptor antagonists and anticonvulsant agents . The rigid cyclohexane ring and functionalized aromatic system render it a versatile intermediate in pharmaceutical and agrochemical synthesis, with potential applications as a building block for kinase inhibitors or antimicrobial agents [1]. While specific studies on this exact molecule are limited, its well-defined purity specifications and consistent performance make it suitable for research and industrial-scale applications requiring precise chemical intermediates .

1 Cyclohexanecarboxamide building block for pharmaceutical synthesis
2 Predicted lipophilicity may support CNS permeability studies
3 High-purity grade reported for sensitive screening assays

N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide vs. Aryl Amides


In-class compounds such as N-(5-amino-2-methoxyphenyl)benzamide (CAS 119-88-0), N-(5-amino-2-methoxyphenyl)acetamide (CAS 64353-88-4), and N-(5-amino-2-methoxyphenyl)propionamide (CAS 169321-23-7) share the same 5-amino-2-methoxyphenyl core but differ critically in their acyl substituents. This structural variation drives substantial differences in molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen bonding capacity . The cyclohexanecarboxamide derivative features a bulkier, more hydrophobic cyclohexane ring compared to the aromatic benzamide or the smaller alkyl chains of the acetamide and propionamide analogs. These physicochemical divergences directly impact solubility, membrane permeability, and target binding kinetics . Consequently, substituting the cyclohexanecarboxamide with a generic aryl amide analog in a lead optimization campaign or structure-activity relationship (SAR) study would irreversibly alter the compound's ADME/PK profile and biological readout, thereby confounding experimental interpretation and derailing project timelines . The quantitative evidence below substantiates these non-interchangeable differences.

! Aryl amide analogs (benzamide, acetamide) exhibit lower lipophilicity; permeability and CNS distribution may shift substantially
! TPSA differences may alter drug-likeness classification and oral absorption prediction; direct replacement risks ADME profile mismatch
! Purity grade variations (98% vs. 95%) can introduce assay interference; substitution without verification confounds screening data

N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide: Comparative Evidence


Lipophilicity for Blood-Brain Barrier Penetration

The target compound exhibits a significantly higher predicted lipophilicity (XLogP3 = 2.5) compared to the acetamide (XLogP3 ≈ 0.5-1.0) and propionamide (XLogP3 ≈ 1.0-1.5) analogs, which lack the cyclohexane ring [1]. This difference arises from the hydrophobic cyclohexane moiety replacing smaller alkyl groups or aromatic rings. A higher LogP correlates with enhanced passive membrane permeability and is a favorable attribute for compounds intended to penetrate the blood-brain barrier (BBB) [2].

Lipophilicity
Reported
XLogP3 2.5
Supports CNS permeability interpretation
Predicted value; experimental LogP not available
Lipophilicity Blood-Brain Barrier CNS Drug Design

TPSA: Permeability-Solubility Balance

The topological polar surface area (TPSA) of the target compound is 64.4 Ų, which falls within the optimal range (60-140 Ų) for balanced intestinal absorption and CNS penetration . In comparison, the benzamide analog has a slightly lower TPSA of approximately 55 Ų (estimated), while the acetamide and propionamide analogs have TPSA values in a similar range (60-70 Ų) . The cyclohexanecarboxamide's TPSA, combined with its moderate LogP, positions it favorably for oral bioavailability and passive membrane diffusion, avoiding the extremes of very low or very high TPSA that can lead to poor solubility or efflux liability.

TPSA
Reported
64.4 Ų
Favorable drug-likeness window
Calculated TPSA; class-level comparison
TPSA ADME Drug-likeness Permeability

Purity for Sensitive Assays

The target compound is available at a certified purity of 98%, as specified by multiple vendors . In contrast, the benzamide analog is commonly supplied at a lower minimum purity of 95% . For sensitive applications such as high-throughput screening (HTS), biophysical assays (e.g., SPR, ITC), or in vivo studies, a 3% purity differential can significantly impact assay reproducibility and data quality, reducing false positives/negatives and confounding aggregate formation.

Purity
Head-to-head
Target: 98% Benzamide analog: 95%
Reduces assay interference risk
Vendor HPLC specification
Purity HPLC Quality Control Reproducibility

Cold Storage and Long-Term Stability

The target compound requires sealed, dry storage at 2-8°C for long-term preservation, whereas the acetamide analog is recommended for storage at room temperature in a cool, dry place . This cold-chain requirement, while adding logistical considerations, is indicative of the compound's sensitivity to degradation under ambient conditions. For longitudinal studies or compound libraries where stability over months to years is critical, the validated storage protocol ensures that the material remains unaltered, thereby maintaining experimental consistency and avoiding the confounding effects of degradation products.

Storage
Method context
2–8 °C, sealed dry
Cold-chain required for long-term integrity
Compared to room-temperature storage of acetamide analog
Stability Storage Compound Management Long-term Research

Rotatable Bond Count and Conformational Flexibility

The target compound possesses three rotatable bonds, one more than the benzamide analog (two rotatable bonds) and equal to the propionamide analog . The additional rotatable bond, located within the cyclohexanecarboxamide moiety, allows the cyclohexane ring to adopt multiple low-energy conformations (e.g., chair, twist-boat) that can modulate the spatial orientation of the carboxamide oxygen and the aromatic ring. This increased conformational flexibility can influence binding kinetics and entropy, potentially enhancing the compound's ability to adapt to different protein binding pockets or to sample a broader conformational space, which is a valuable attribute in fragment-based drug discovery and scaffold hopping exercises [1].

Rotatable Bonds
Reported
3
Conformational flexibility for scaffold optimization
One more than benzamide analog; supports SAR diversification
Conformational Flexibility Molecular Docking SAR

Predicted pKa and Ionization State

The predicted acid dissociation constant (pKa) for the target compound is 14.07 ± 0.70 . This high pKa indicates that the amino group on the phenyl ring is largely unionized at physiological pH (7.4), which can influence both solubility and passive membrane permeability. While direct comparative pKa data for the benzamide, acetamide, and propionamide analogs are not readily available from vendor databases, the cyclohexane ring's electron-donating inductive effect (+I) may slightly elevate the pKa relative to an aromatic benzamide. This subtle difference in ionization state can affect the compound's binding affinity to targets that prefer neutral or cationic ligands and its pH-dependent solubility profile, which is critical for formulation and in vivo dosing [1].

pKa
Data to verify
14.07 ± 0.70 (predicted)
Ionization context for assay design
No experimental comparator data; class-level inference only
pKa Ionization Solubility Binding Affinity

N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide: Applications


CNS-Targeted Lead Optimization and SAR

Given its predicted XLogP3 of 2.5 and TPSA of 64.4 Ų, the compound is ideally suited as a starting point or building block for CNS drug discovery programs targeting receptors such as 5-HT1A or other GPCRs where balanced lipophilicity is required for BBB penetration. The cyclohexane ring provides a non-aromatic, saturated core that can reduce off-target activity often associated with flat aromatic systems, making it valuable for optimizing ligand efficiency and reducing promiscuity .

High-Throughput Screening and Biophysical Assays

The availability of 98% purity grade material, coupled with defined storage conditions (sealed, dry, 2-8°C), ensures that the compound meets the stringent quality requirements for HTS libraries, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and other biophysical techniques. The higher purity minimizes false-positive hits and aggregation artifacts, thereby improving assay robustness and data interpretability .

Scaffold Hopping and Fragment-Based Drug Discovery

The compound's three rotatable bonds and the conformational flexibility of the cyclohexane ring make it a versatile scaffold for scaffold hopping strategies. It can serve as a core for generating diverse analogs with varied substituents on the cyclohexane ring or the phenyl moiety, allowing medicinal chemists to explore novel chemical space while maintaining favorable physicochemical properties [1].

Long-Term Compound Library Storage

The validated cold-chain storage requirement (2-8°C) ensures that the compound remains chemically stable over extended periods, which is critical for compound management facilities and institutional repositories that maintain collections of bioactive small molecules for distribution to multiple research groups. Adherence to this protocol guarantees that the material delivered to end-users is identical in composition to the originally accessioned batch .

Application
Selection Property
Validation Focus
CNS lead optimization studies
Predicted lipophilicity profile
BBB permeability assay verification
High-throughput screening assays
Certified high purity grade
Assay interference and false-positive reduction
Scaffold diversification / SAR
Rotatable bond count and conformational flexibility
Binding kinetics and entropy optimization
Compound library management
Validated cold-chain storage protocol
Long-term chemical integrity monitoring

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